



# Overcoming fast relaxation effects in Sodium-23 imaging

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Compound of Interest					
Compound Name:	Sodium-23				
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## **Technical Support Center: Sodium-23 MRI**

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with **Sodium-23** (<sup>23</sup>Na) imaging. The focus is on overcoming the challenges associated with the fast relaxation of the sodium signal to enable accurate and quantitative imaging.

## Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio (SNR) so low in **Sodium-23** MRI compared to conventional Proton (¹H) MRI?

A1: The lower SNR in <sup>23</sup>Na MRI stems from several intrinsic factors:

- Lower In Vivo Concentration: The concentration of sodium in tissues (e.g., 35 mM in the human brain) is significantly lower than that of protons (around 80 M).[1]
- Lower Gyromagnetic Ratio: The gyromagnetic ratio of sodium ( $\gamma$  = 11.26 MHz/T) is approximately four times lower than that of hydrogen ( $\gamma$  = 42.57 MHz/T), which directly translates to lower intrinsic sensitivity.[2]
- Fast Signal Decay: Sodium in biological tissues exhibits very short relaxation times, meaning the signal disappears quickly after excitation, making it challenging to capture.[2][3]

Q2: What causes the fast signal decay in <sup>23</sup>Na imaging?



A2: The fast signal decay is due to the quadrupolar nature of the sodium nucleus (spin 3/2).[1] In the anisotropic environment of biological tissues, interactions between the sodium nucleus's electric quadrupole moment and local electric field gradients from macromolecules lead to rapid biexponential transverse relaxation.[1][4] This results in two distinct T2 components: a "fast" or "short" component (T2short) and a "slow" or "long" component (T2long).[2][3] A significant portion of the total sodium signal can be lost within milliseconds due to the very short T2short.

Q3: What are typical relaxation times for Sodium-23 in biological tissues?

A3: Relaxation times for <sup>23</sup>Na vary between tissues. The following table summarizes typical values at clinical field strengths (e.g., 3T and 7T).

Tissue/Compar tment	T <sub>1</sub> (ms)	T₂short / T₂fast* (ms)	T₂long / T₂slow* (ms)	In-vitro / In- vivo
CSF (Cerebrospinal Fluid)	~55-65	- (Monoexponentia I)	~55-65	In-vivo
Human Muscles	~29	~0.5 - 3.0	~12 - 28	In-vivo
Cartilage	-	~1 - 2	~20 - 30	In-vivo
Brain Tumors (Malignant)	-	-	-	In-vivo
Free Solution (Aqueous)	~40-50	- (Monoexponentia I)	~20 - 50	In-vitro

Data compiled from multiple sources.[1][2][3][5]  $T_2$  values are reported where specified in the source.\*

Q4: How can I capture the signal from the fast-relaxing sodium component?

A4: To capture the rapidly decaying signal, it is crucial to use pulse sequences with ultra-short echo times (UTE).[5][6] These sequences minimize the delay between the radiofrequency (RF) excitation pulse and the start of signal acquisition.[3] Common UTE-based approaches include

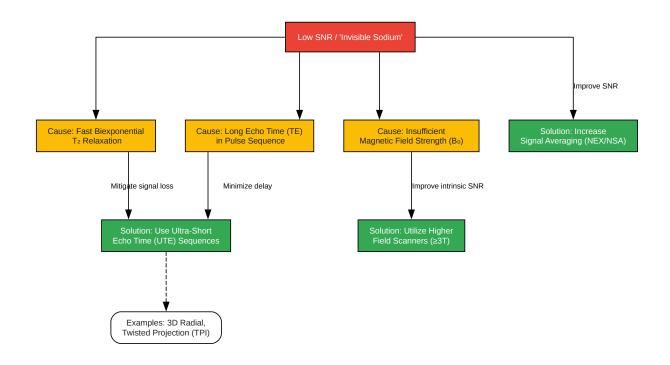


3D projection imaging (PI) methods like radial projection imaging (RPI), twisted projection imaging (TPI), and 3D cones, which avoid the delays associated with conventional slice selection and phase encoding gradients.[1][3][7][8]

## Troubleshooting Guides Issue 1: Low SNR and "Invisible Sodium"

Problem: My sodium images have very low SNR, and tissue compartments appear to have little to no signal, a phenomenon sometimes referred to as "invisible sodium".[1]

**Root Cause Analysis and Solutions:** 



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#### Troubleshooting Low SNR in <sup>23</sup>Na MRI.

### **Troubleshooting Steps:**

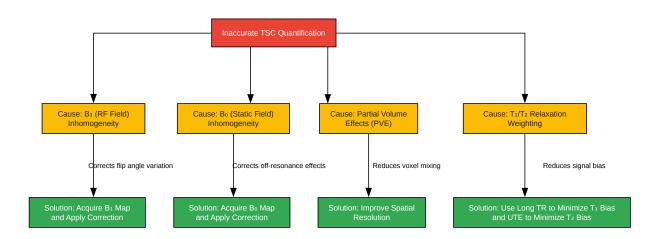
- Verify Pulse Sequence: Confirm you are using a pulse sequence designed for short T<sub>2</sub> imaging. Standard gradient echo or spin echo sequences with TEs of several milliseconds will miss the majority of the tissue sodium signal.[3]
- Implement UTE Sequences: Switch to a UTE sequence, such as 3D radial projection or twisted projection imaging. The goal is to achieve a nominal TE of 0.2-0.5 ms to minimize T2-related signal loss to less than 5-10%.[3][5]
- Increase Field Strength: If available, use a higher field MRI scanner (e.g., 3T or 7T). The SNR in MRI scales with the magnetic field strength.[2]
- Signal Averaging: Increase the number of signal averages (NEX or NSA). While this
  increases scan time, it improves SNR by the square root of the number of averages.[5] This
  is often necessary to compensate for the inherently low signal.[9]

## Issue 2: Inaccurate Quantification of Tissue Sodium Concentration (TSC)

Problem: The calculated Tissue Sodium Concentration (TSC) values in my study are inconsistent or do not match expected physiological values.

Root Cause Analysis and Solutions:





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Troubleshooting Inaccurate TSC Quantification.

#### **Troubleshooting Steps:**

- B<sub>1</sub> Field Correction: RF field (B<sub>1</sub>) inhomogeneity causes spatial variations in the flip angle, leading to significant errors in TSC quantification.[10][11]
  - Action: Acquire a B<sub>1</sub> map using a suitable method like the Bloch-Siegert off-resonance (BLOSI) approach with a 3D FLORET trajectory, which has been shown to be clinically feasible.[10][11] Apply this map during image reconstruction to correct for flip angle variations.
- Bo Field Correction: Inhomogeneities in the main magnetic field (Bo) can cause signal loss and geometric distortions, particularly with projection imaging sequences.
  - Action: Acquire a B<sub>0</sub> field map, often obtainable from a co-registered proton MRI scan.[7]
     Use a frequency-segmented conjugate phase reconstruction or similar algorithm to correct for off-resonance effects.[7]



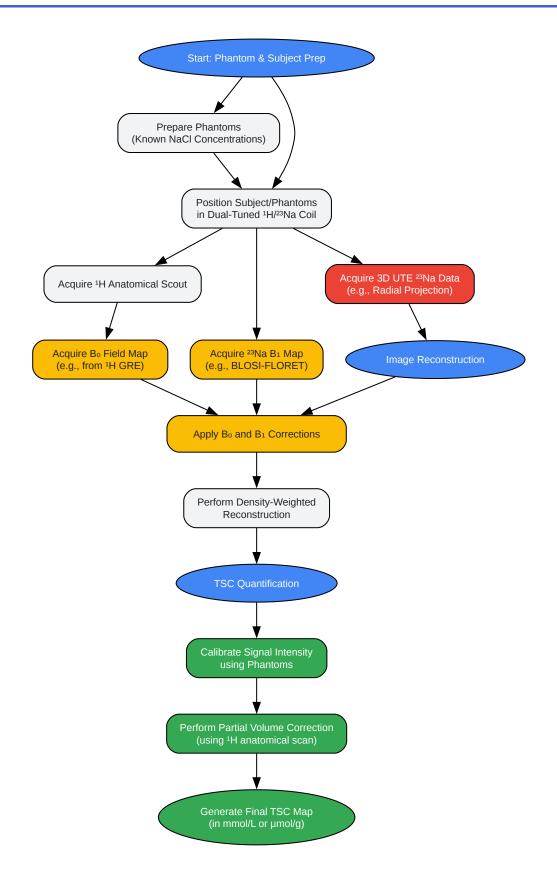
- Mitigate Partial Volume Effects (PVE): Due to the inherently lower resolution of <sup>23</sup>Na MRI, voxels may contain a mix of different tissue types (e.g., gray matter, white matter, CSF), averaging their sodium concentrations and leading to inaccurate measurements.[1][12]
  - Action: Improve spatial resolution as much as SNR allows. If PVE is unavoidable, use segmentation masks from high-resolution anatomical <sup>1</sup>H images to estimate the fraction of different tissues within each sodium voxel and apply a correction.
- Address Relaxation Weighting:
  - T<sub>1</sub> Bias: Using a short repetition time (TR) can saturate the signal, especially in tissues
     with longer T<sub>1</sub> values. For quantification, it is crucial to minimize this effect.
    - Action: Use a TR that is at least 3-4 times the longest expected T₁ value in the tissue of interest (e.g., TR ≈ 160 ms for brain imaging) to ensure the signal is nearly fully relaxed.
       [1]
  - T2 Bias: As discussed, failing to capture the fast-relaxing component leads to underestimation of the total sodium concentration.
    - Action: Employ UTE sequences with the shortest possible TE.[3] For the most accurate quantification, acquire data at multiple echo times to fit the biexponential decay and extrapolate back to TE=0.

### **Experimental Protocols**

## Protocol 1: Quantitative 3D Sodium Imaging with UTE Radial Projection Imaging

This protocol provides a general framework for acquiring quantitative TSC maps, focusing on minimizing relaxation and field inhomogeneity effects.





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Workflow for Quantitative <sup>23</sup>Na MRI.



### Methodology:

### · Preparation:

- Prepare a set of calibration phantoms with known sodium concentrations (e.g., 20, 40, 60, 80 mM NaCl in agar gel) that encompass the expected physiological range.
- Position the subject and the phantoms within the field of view of a dual-tuned <sup>1</sup>H/<sup>23</sup>Na RF coil.

### · MR Acquisition:

- Anatomical Imaging (¹H): Acquire a high-resolution T1-weighted anatomical proton scan (e.g., MPRAGE) for co-registration and partial volume correction.
- Field Mapping:
  - Acquire a B<sub>0</sub> map, typically a dual-echo gradient echo (GRE) sequence on the proton channel.[7]
  - Acquire a B<sub>1</sub> map on the sodium channel using a rapid mapping technique like Bloch-Siegert.[10][11]
- Sodium Imaging (<sup>23</sup>Na):
  - Sequence: Use a 3D radial projection imaging sequence or similar density-adapted 3D projection reconstruction pulse sequence.[1][13]
  - Key Parameters:
    - Echo Time (TE): As short as possible, typically < 0.5 ms.[3]</li>
    - Repetition Time (TR): Long enough to avoid T<sub>1</sub> saturation, e.g., 120-160 ms.[1]
    - Flip Angle: Chosen to maximize signal (Ernst angle), but must be corrected using the
       B<sub>1</sub> map.



- Acquisition Time: Will typically be long (e.g., >10 minutes) to achieve sufficient SNR.
   [7]
- Data Processing and Quantification:
  - Reconstruction: Reconstruct the raw sodium data using a density-weighted algorithm.
     Apply the acquired B<sub>0</sub> and B<sub>1</sub> maps during this step to correct for field inhomogeneities.[7]
     [10]
  - Calibration: In the corrected sodium image, measure the signal intensity within the
    calibration phantoms and perform a linear regression against their known concentrations.
    This creates a calibration curve to convert signal intensity to absolute sodium
    concentration.
  - TSC Calculation: Apply the calibration factor to the corrected in vivo sodium image to generate a quantitative TSC map.
  - Partial Volume Correction: Co-register the ¹H anatomical image to the TSC map. Segment the ¹H image into tissue types (GM, WM, CSF). For each voxel in the TSC map, use the tissue fractions from the segmented ¹H image to correct for partial volume effects.

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